molecular formula C19H24O4 B13738192 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid CAS No. 40061-88-9

12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid

Cat. No.: B13738192
CAS No.: 40061-88-9
M. Wt: 316.4 g/mol
InChI Key: DLWNOOKHTLLVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid is a derivative of podocarpic acid, a naturally occurring diterpenoid. This compound is known for its unique structure, which includes an acetyloxy group attached to the podocarpa-8,11,13-trien-15-oic acid backbone. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid typically involves multiple steps starting from naturally occurring diterpenoids. One common starting material is dehydroabietic acid. The synthetic route may include steps such as ozonolysis, intramolecular condensation, and protection followed by benzylic oxidation . The acetyloxy group is introduced through acetylation reactions using acetic anhydride in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit nitric oxide production, which is a key mediator in inflammatory processes . The compound may also interact with enzymes and receptors involved in cell signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the acetyloxy group, which can influence its reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and its utility in synthetic chemistry .

Properties

CAS No.

40061-88-9

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C19H24O4/c1-12(20)23-14-7-5-13-6-8-16-18(2,15(13)11-14)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22)

InChI Key

DLWNOOKHTLLVIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(CCC3C2(CCCC3(C)C(=O)O)C)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.